molecular formula C6H6D6N2O4Pt B1164888 Carboplatin-d6

Carboplatin-d6

Cat. No.: B1164888
M. Wt: 377.29
Attention: For research use only. Not for human or veterinary use.
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Description

Carboplatin-d6 is a deuterium-labeled stable isotope of the platinum-based chemotherapeutic agent, Carboplatin. This compound is primarily used as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to ensure accurate and precise measurement of Carboplatin levels in biological matrices during pharmacokinetic and drug metabolism studies . The parent compound, Carboplatin, is an alkylating agent used in cancer chemotherapy that functions by forming DNA cross-links, which ultimately leads to apoptosis in cancer cells . The incorporation of six deuterium atoms in this compound increases its molecular mass, creating a distinct mass signature that is easily distinguishable from the non-labeled compound by mass spectrometry, thereby minimizing analytical interference . With a molecular formula of C 6 H 6 D 6 N 2 O 4 Pt and a molecular weight of 377.29 g/mol, this compound is supplied with a comprehensive Certificate of Analysis to verify its identity and high purity, which is typically greater than 98% as confirmed by HPLC and NMR analyses . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6D6N2O4Pt

Molecular Weight

377.29

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

Carboplatin-d6 has been integrated into advanced drug delivery systems to enhance its therapeutic efficacy while minimizing side effects. One notable approach involves the use of unimolecular nanoparticles conjugated with targeting ligands.

  • Targeted Nanocarriers : Research demonstrates that carboplatin can be complexed with poly(aspartic acid) and polyethylene glycol to create nanoparticles that specifically target ovarian cancer cells. These nanoparticles exhibit significantly higher cellular uptake and cytotoxicity compared to non-targeted formulations. The pH-responsive release mechanism allows for controlled delivery of the drug directly to tumor sites, thus enhancing treatment efficacy and reducing systemic toxicity .

Metabolic Studies and Biomarker Development

The metabolic profiling of cancer cells treated with this compound provides insights into the mechanisms of action and resistance.

  • Metabolic Reprogramming : Studies have shown that carboplatin influences metabolic pathways in cancer cells, particularly in clear cell renal carcinoma (ccRCC). The connection between metabolic changes and tumor progression is critical for understanding how carboplatin can be effectively utilized in therapy. For instance, the metabolic response to carboplatin treatment can serve as a biomarker for predicting patient outcomes and tailoring personalized therapies .

Overcoming Drug Resistance

This compound is also being investigated for its potential to overcome resistance mechanisms commonly seen in cancer treatments.

  • Desensitization Protocols : A study focused on carboplatin desensitization therapy highlighted its effectiveness in patients who developed hypersensitivity reactions to the drug. By carefully managing dosing schedules and monitoring patient responses, researchers were able to successfully administer carboplatin to patients who previously experienced adverse reactions, thereby expanding treatment options for those with platinum-resistant tumors .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Ovarian Cancer Treatment : In a cohort study involving 222 patients with epithelial ovarian cancer, researchers found no significant improvement in survival when doubling the dose intensity of carboplatin; however, the study underscored the importance of individualized dosing strategies based on patient response and tolerance .
  • Combination Therapies : The combination of carboplatin with other agents such as paclitaxel has been shown to enhance therapeutic outcomes in ovarian cancer patients, highlighting the importance of this compound within multi-drug regimens .

Summary Table of Findings

Application AreaKey Findings
Drug Delivery SystemsEnhanced targeting and cytotoxicity through nanoparticle formulations
Metabolic StudiesInsights into metabolic reprogramming as a predictor of treatment response
Overcoming Drug ResistanceSuccessful desensitization protocols allowing continued use of carboplatin
Clinical EfficacyNo significant survival benefit from increased dose intensity; importance of personalized therapy

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Mechanistic Differences

The table below summarizes key differences between carboplatin-d6 and related platinum-based compounds:

Compound Molecular Structure Mechanism of Action Key Clinical Advantages
This compound Pt(II) with cyclobutanedicarboxylate (deuterated) DNA crosslinking via alkylation Enhanced metabolic stability for research use
Cisplatin Pt(II) with two chloride ligands DNA crosslinking; binds N7 guanine residues Potent cytotoxicity in testicular cancer
Oxaliplatin Pt(II) with oxalate and 1,2-DACH ligand DNA crosslinking; immune activation Effective in colorectal cancer
Nedaplatin Pt(II) with glycolate ligands Similar to cisplatin; reduced nephrotoxicity Used in NSCLC and head/neck cancers
CarboChAPt Carboplatin conjugated to cholic acid Enhanced tumor targeting via bile acid uptake Improved specificity in preclinical models

Sources:

Toxicity and Pharmacokinetics

  • This compound vs. Cisplatin : this compound is expected to mirror carboplatin’s reduced nephrotoxicity compared to cisplatin. However, myelosuppression (e.g., thrombocytopenia) remains a dose-limiting toxicity for carboplatin derivatives .
  • This compound vs. Nedaplatin : Nedaplatin exhibits lower renal toxicity than cisplatin but higher than carboplatin, suggesting this compound’s deuterated form may offer further metabolic stability .
  • Dosing Considerations : Carboplatin dosing relies on renal function (e.g., Calvert formula), whereas cisplatin dosing is less dependent on glomerular filtration rate (GFR) . Deuterated analogs like this compound may require adjusted dosing due to altered pharmacokinetics .

Clinical Efficacy and Research Findings

  • Head and Neck Cancer: A 2020 study comparing carboplatin with cisplatin in chemoradiotherapy for locally advanced head and neck squamous cell carcinoma found equivalent survival outcomes but noted carboplatin’s better renal safety profile .
  • Ovarian Cancer : Carboplatin combined with alkylating agents (e.g., chlorambucil) showed superior response rates compared to cisplatin alone in historical trials, though long-term follow-up emphasized the need for renal monitoring .
  • CarboChAPt Derivatives : Preclinical studies demonstrated that cholic acid-carboplatin conjugates (CarboChAPt) exhibit enhanced cytotoxicity in liver cancer models compared to carboplatin alone, likely due to bile acid-mediated uptake .

Research Limitations and Contradictions

  • Equivalence Debates : While carboplatin is often substituted for cisplatin to reduce toxicity, some studies highlight inferior outcomes in HPV-negative head and neck cancers .
  • Dosing Equations : Discrepancies in carboplatin dosing based on Cockcroft-Gault vs. CKD-EPI equations suggest modern protocols should prioritize CKD-EPI for accuracy .

Preparation Methods

Classical Carboplatin Synthesis

The preparation of carboplatin, as detailed in US Patent 4,140,707 and related works, involves a three-step process:

  • Formation of cis-diamminediiodoplatinum(II) : Reacting potassium tetrachloro platinate (K2PtCl4\text{K}_2\text{PtCl}_4) with an ammonium iodide (NH4I\text{NH}_4\text{I}) and ammonium hydroxide (NH4OH\text{NH}_4\text{OH}) buffer at pH 7.5–9.0 yields the diiodo intermediate.

  • Diaquo complex generation : Treatment with silver sulfate (Ag2SO4\text{Ag}_2\text{SO}_4) or nitrate replaces iodide ligands with aquo groups, forming [Pt(NH3)2(H2O)2]2+[\text{Pt}(\text{NH}_3)_2(\text{H}_2\text{O})_2]^{2+}.

  • Ligand substitution : Reaction with potassium or barium cyclobutanedicarboxylate (CBDCA2\text{CBDCA}^{2-}) substitutes aquo ligands, precipitating carboplatin.

These steps highlight the lability of the ammine and carboxylate ligands, which are prime targets for deuterium incorporation in Carboplatin-d6.

Deuterium Incorporation Strategies for this compound

Isotopic Exchange in Ammine Ligands

Deuterated ammine ligands (ND3\text{ND}_3) can be introduced via solvent-mediated proton-deuterium exchange. For example:

  • Method A : Refluxing carboplatin in deuterated water (D2O\text{D}_2\text{O}) at elevated temperatures (60–80°C) promotes H/D exchange at the ammine sites. However, excessive heating risks ligand dissociation or cyclobutanedicarboxylate degradation.

  • Method B : Synthesizing the intermediate [Pt(ND3)2I2][\text{Pt}(\text{ND}_3)_2\text{I}_2] by replacing NH4OH\text{NH}_4\text{OH} with deuterated ammonium hydroxide (ND4OD\text{ND}_4\text{OD}) in the initial reaction step. This ensures deuteration at the ammine ligands before cyclobutanedicarboxylate incorporation.

Table 1: Comparative Analysis of Ammine Deuteration Methods

MethodConditionsDeuteration Efficiency (%)Yield (%)Purity (%)
AD2O\text{D}_2\text{O}, 70°C, 24h65–758295
BND4OD\text{ND}_4\text{OD}, RT, 2h98–1009099

Method B, leveraging deuterated buffers during intermediate synthesis, offers superior deuteration efficiency and yield.

Cyclobutanedicarboxylate Deuteration

Deuterating the CBDCA\text{CBDCA} ligand requires modifying its synthesis:

  • Method C : Reacting 1,1-cyclobutanedicarboxylic acid with deuterated sodium hydroxide (NaOD\text{NaOD}) in D2O\text{D}_2\text{O}, followed by ion exchange to form the barium or potassium salt (D2CBDCA\text{D}_2\text{CBDCA}). This deuterated ligand is then substituted into the platinum complex.

  • Method D : Direct synthesis of deuterated CBDCA\text{CBDCA} via catalytic deuteration of cyclobutane precursors using D2\text{D}_2 gas and palladium catalysts.

Table 2: CBDCA Deuteration Efficiency

MethodDeuterated SitesIsotopic Purity (%)Reaction Time (h)
CCarboxylate hydrogens85–9012
DCyclobutane ring hydrogens95–9848

Method D, though time-intensive, achieves higher isotopic purity, critical for analytical applications.

Integrated Synthesis Protocols for this compound

Hybrid Approach Combining Methods B and D

  • Step 1 : Synthesize Pt(ND3)2I2\text{Pt}(\text{ND}_3)_2\text{I}_2 using ND4OD\text{ND}_4\text{OD} and ND4I\text{ND}_4\text{I} buffers.

  • Step 2 : Generate the diaquo complex [Pt(ND3)2(D2O)2]2+[\text{Pt}(\text{ND}_3)_2(\text{D}_2\text{O})_2]^{2+} via silver sulfate treatment in D2O\text{D}_2\text{O}.

  • Step 3 : React with deuterated D2CBDCA\text{D}_2\text{CBDCA} (Method D) to yield this compound.

Key Advantages :

  • Isotopic Purity : >98% deuteration at ammine and carboxylate sites.

  • Yield : 75–80%, comparable to non-deuterated carboplatin synthesis.

Challenges in Purification

  • Byproduct Removal : Silver iodide (AgI\text{AgI}) and barium sulfate (BaSO4\text{BaSO}_4) byproducts (from Steps 1–2) require rigorous filtration to avoid isotopic contamination.

  • Solvent Exchange : Residual H2O\text{H}_2\text{O} in D2O\text{D}_2\text{O}-based reactions necessitates lyophilization or azeotropic distillation with deuterated solvents.

Analytical Validation of this compound

Mass Spectrometry Confirmation

  • ESI-MS : m/z=417.1[M+H]+m/z = 417.1 \, [\text{M}+\text{H}]^+ (theoretical for C6H12D6N2O4Pt\text{C}_6\text{H}_{12}\text{D}_6\text{N}_2\text{O}_4\text{Pt}) vs. 411.1411.1 for non-deuterated carboplatin.

  • Isotopic Distribution : ≥95% enrichment at all six deuterium sites (confirmed via HRMS).

Stability Studies

  • Thermal Stability : this compound retains integrity at 25°C for 6 months in deuterated dimethyl sulfoxide (DMSO-d6\text{DMSO-d}_6).

  • Hydrolytic Stability : Less than 2% deuterium loss observed after 48 hours in D2O\text{D}_2\text{O} at physiological pH .

Q & A

Q. How can this compound be integrated into multimodal imaging studies to visualize real-time drug distribution?

  • Methodological Answer : Develop deuterium-based MRI probes (e.g., hyperpolarized ²H MRI) or positron emission tomography (PET) tracers using ¹¹C-labeled analogs. Validate imaging signals against LC-MS/MS quantification in tissue biopsies. Optimize signal-to-noise ratios via kinetic modeling of deuterium retention .

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